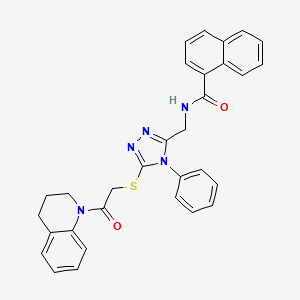
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C31H27N5O2S and its molecular weight is 533.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several key moieties:
- 3,4-Dihydroquinoline : Known for its cytotoxic properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Naphthamide : Contributes to the compound's overall biological profile.
The molecular formula is C24H23N5O3S2 with a molecular weight of 493.6 g/mol. The compound is typically synthesized in high purity (≥95%) for research applications.
The primary biological activity attributed to this compound stems from its ability to inhibit specific kinases involved in cellular signaling pathways. Notably:
- Inhibition of p38 MAP Kinase : The presence of the 3,4-dihydroquinoline moiety suggests that this compound may inhibit p38 MAP kinase, a target known to be involved in inflammatory responses and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that derivatives containing the 3,4-dihydroquinoline structure can induce cell death in cancer cells through apoptosis mechanisms. Specific studies have reported IC50 values in the low micromolar range against breast and colon cancer cell lines .
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties:
- Antibacterial and Antifungal Activity : Compounds related to the triazole moiety have demonstrated efficacy against bacterial strains and fungi. For example, triazole derivatives have been noted for their ability to disrupt fungal cell wall synthesis, leading to cell death .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
| Study | Findings | Cell Lines/Organisms |
|---|---|---|
| Study 1 | Inhibition of p38 MAP kinase leading to apoptosis | MCF7 (breast cancer) |
| Study 2 | Significant antibacterial activity against E. coli | E. coli |
| Study 3 | Induction of apoptosis via mitochondrial pathways | HT29 (colon cancer) |
Case Study: Anticancer Efficacy
In a notable study focusing on a related quinoline derivative, researchers reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Eigenschaften
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5O2S/c37-29(35-19-9-13-23-11-5-7-18-27(23)35)21-39-31-34-33-28(36(31)24-14-2-1-3-15-24)20-32-30(38)26-17-8-12-22-10-4-6-16-25(22)26/h1-8,10-12,14-18H,9,13,19-21H2,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWVOKXNGSYJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














